4H-Thieno[2,3-d]azepine, 5,6,7,8-tetrahydro-
Overview
Description
Synthesis Analysis
The synthesis of 5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepine has been achieved through several methodologies, demonstrating the versatility and accessibility of this heterocyclic system. Frehel et al. (1985) described two new synthetic routes starting from 2-(2-thienyl)ethylamine or its N-(2-chlorobenzyl) derivative, involving novel ring expansion techniques (Frehel, Badorc, Pereillo, & Maffrand, 1985). Furthermore, novel synthesis approaches targeting related structures, such as tetrahydropyrido and dihydrobenzo derivatives, highlight the structural diversity achievable within this chemical family (Porashar, Biswas, Sahu, Chutia, & Saikia, 2022).
Molecular Structure Analysis
The molecular structure of 5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepine and its derivatives has been a subject of extensive study, including X-ray crystallography and molecular modeling. These studies have provided insights into the conformational preferences and structural dynamics of the thienoazepine ring system. The crystal structure determinations and molecular modeling efforts have helped elucidate the three-dimensional arrangements and the influence of substitutions on the core structure, aiding in the understanding of their chemical behavior and reactivity (Pesyan, 2010).
Chemical Reactions and Properties
Thieno[2,3-d]azepines undergo a variety of chemical reactions, reflecting their reactive nature and potential for further functionalization. The reactivity patterns include nucleophilic substitutions, cycloadditions, and ring expansion reactions, enabling the synthesis of a wide range of derivatives with diverse functional groups. This reactivity is leveraged in synthetic organic chemistry to create molecules of greater complexity and specificity for potential applications in drug development and materials science.
Physical Properties Analysis
The physical properties of 5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepines, such as melting points, boiling points, and solubility in various solvents, are influenced by their molecular structure. These properties are crucial for determining the compound's suitability for different applications, including its behavior in organic synthesis reactions and potential use in pharmaceutical formulations.
Chemical Properties Analysis
The chemical properties of 4H-Thieno[2,3-d]azepine derivatives, such as acidity, basicity, and reactivity towards electrophiles and nucleophiles, are essential for understanding their behavior in chemical reactions. The presence of the thienoazepine core imparts unique electronic characteristics that affect their interaction with other molecules, thus defining their role in synthetic pathways and potential biological activities.
- Frehel, D., Badorc, A., Pereillo, J., & Maffrand, J. (1985). New synthesis of 5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepine.
- Porashar, B., Biswas, S., Sahu, A. K., Chutia, A., & Saikia, A. (2022). Temperature Tunable Synthesis of Tetrahydro-4H-pyrrolo[3,2-c]quinolin-4-ones and Dihydro-1H-benzo[b]azepines from 2-Aminobenzonitriles and Donor-Acceptor Cyclopropanes.
- Pesyan, N. (2010). Crystal structure of 1,9-dimethyl-4,5-dihydro-6H-pyrido[3’,2’:4,5]thieno[2,3-f] pyrrolo[1,2-a][1,4]diazepin-6-one.
Scientific Research Applications
Heterocyclic Compound Applications
Synthesis and Biological Properties : Heterocyclic compounds, including azepine derivatives, have been extensively studied for their pharmacological and therapeutic implications. Research focusing on the synthesis, reactions, and biological properties of these compounds highlights their significance in drug discovery and development. The mechanisms often involve ring expansion methods and the synthesis of various derivatives, underscoring their potential in medicinal chemistry (Kaur, Garg, Malhi, & Sohal, 2021).
Pharmaceutical Significance : Azepane-based motifs, including 4H-Thieno[2,3-d]azepine derivatives, are highlighted for their wide range of pharmacological properties. Their structural diversity makes them valuable in discovering new therapeutic agents. Over 20 azepane-based drugs have been FDA-approved, showcasing their importance in treating various diseases. This area remains a hot topic in medicinal chemistry, pointing towards ongoing research and development efforts to discover less toxic and more effective drug analogs (Zha, Rakesh, Manukumar, Shantharam, & Long, 2019).
Energy Material Applications : High-nitrogen azine energetic materials, including azepine derivatives, represent a key area in energy material research. These compounds have applications in propellants, mixed explosives, and gas generators, offering benefits such as improved burning rates, reduced sensitivity, and enhanced detonation performance. The broad application prospects of these compounds in energetic materials underline their importance in both military and civilian technologies (Yongjin & Shuhong, 2019).
Safety And Hazards
properties
IUPAC Name |
5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS/c1-4-9-5-2-8-7(1)3-6-10-8/h3,6,9H,1-2,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPMBVNRFXPRCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC2=C1C=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80467814 | |
Record name | 4H-Thieno[2,3-d]azepine, 5,6,7,8-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80467814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4H-Thieno[2,3-d]azepine, 5,6,7,8-tetrahydro- | |
CAS RN |
102997-01-3 | |
Record name | 4H-Thieno[2,3-d]azepine, 5,6,7,8-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80467814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4H,5H,6H,7H,8H-thieno[2,3-d]azepine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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